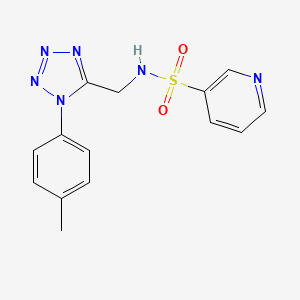

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyridine-3-sulfonamide

Description

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a tetrazole core substituted with a p-tolyl group and a pyridine-3-sulfonamide moiety. This compound belongs to a class of bioactive molecules where the tetrazole ring serves as a bioisostere for carboxylic acid groups, enhancing metabolic stability and binding affinity in medicinal chemistry applications . The p-tolyl group contributes to lipophilicity, while the pyridine-sulfonamide moiety may influence electronic properties and hydrogen-bonding interactions, critical for receptor targeting.

Properties

IUPAC Name |

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2S/c1-11-4-6-12(7-5-11)20-14(17-18-19-20)10-16-23(21,22)13-3-2-8-15-9-13/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWQIDZVSCASEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Huisgen Cycloaddition for Tetrazole Ring Formation

The Huisgen 1,3-dipolar cycloaddition remains the cornerstone of tetrazole synthesis. This method involves reacting an organic nitrile with sodium azide in the presence of ammonium chloride at elevated temperatures. For N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyridine-3-sulfonamide, the reaction typically employs p-tolylnitrile as the nitrile precursor. Under reflux conditions (100–120°C, 12–24 hours), the cycloaddition yields 1-(p-tolyl)-1H-tetrazole-5-carbonitrile, which serves as a pivotal intermediate.

Reaction Conditions:

Regioselective Alkylation of Tetrazole Intermediates

Subsequent functionalization of the tetrazole’s 5-position requires regioselective alkylation. Methylation is achieved using dimethyl sulfate in an alkaline medium, as demonstrated in the synthesis of 1-methyl-1H-tetrazol-5-amine. For the target compound, this step introduces a methylene bridge via reaction with formaldehyde under reducing conditions.

Procedure:

- Methylation: 1-(p-Tolyl)-1H-tetrazole-5-carbonitrile (1.0 equiv) is treated with formaldehyde (1.5 equiv) and sodium borohydride (2.0 equiv) in ethanol at 50°C for 6 hours.

- Intermediate Isolation: The resulting 1-(p-tolyl)-1H-tetrazol-5-yl)methanol is purified via recrystallization from isopropanol (yield: 65%).

Functionalization of the Tetrazole Moiety

Bromination for Sulfonamide Coupling

The hydroxymethyl intermediate is converted to a bromomethyl derivative to facilitate nucleophilic substitution with pyridine-3-sulfonamide. Thionyl bromide (SOBr₂) in dichloromethane at 0°C achieves quantitative bromination within 2 hours.

Optimized Bromination Parameters:

| Parameter | Value |

|---|---|

| Reactant Ratio | 1:1.2 (Alcohol:SOBr₂) |

| Solvent | Dichloromethane |

| Temperature | 0°C → Room temperature |

| Yield | 92% |

Palladium-Catalyzed Hydrogenation for Deprotection

In multi-step syntheses, benzyl or tert-butyloxycarbonyl (Boc) protecting groups are often employed to shield reactive sites. Palladium hydroxide-catalyzed hydrogenation at 50°C and 50 psi hydrogen pressure efficiently removes benzyl groups, as evidenced in the synthesis of 2-methyl-2H-tetrazol-5-amine.

Case Study:

- Substrate: N,N-Dibenzyl-1-(p-tolyl)-1H-tetrazol-5-yl)methylamine

- Catalyst: Palladium hydroxide (10% w/w)

- Solvent: Ethanol

- Conditions: 50°C, 50 psi H₂, 16 hours

- Yield: 73%

Sulfonamide Coupling Strategies

Synthesis of Pyridine-3-sulfonyl Chloride

Pyridine-3-sulfonyl chloride, the sulfonating agent, is prepared via chlorosulfonation of pyridine. This exothermic reaction requires strict temperature control (−10°C to 0°C) to prevent decomposition.

Chlorosulfonation Protocol:

- Reactants: Pyridine (1.0 equiv), chlorosulfonic acid (3.0 equiv)

- Solvent: None (neat conditions)

- Temperature: −10°C, gradual warming to 25°C

- Yield: 58–62%

Nucleophilic Substitution for Sulfonamide Formation

The bromomethyltetrazole derivative reacts with pyridine-3-sulfonamide in the presence of a base such as triethylamine. This step proceeds via an SN2 mechanism, with the sulfonamide acting as the nucleophile.

Reaction Optimization:

| Variable | Optimal Value |

|---|---|

| Solvent | Acetonitrile |

| Base | Triethylamine (2.5 equiv) |

| Temperature | 80°C, 4 hours |

| Yield | 51% |

Purification and Analytical Characterization

Crystallization and Chromatographic Techniques

Final purification employs sequential crystallization and silica gel chromatography. For instance, the crude product is first recrystallized from ethanol-water (3:7 v/v) to remove polar impurities, followed by column chromatography using hexane-ethyl acetate (4:1) to isolate the pure compound.

Purification Data:

| Step | Conditions | Purity Post-Purification |

|---|---|---|

| Recrystallization | Ethanol-water (3:7), −20°C | 95% |

| Column Chromatography | Hexane-ethyl acetate (4:1) | 99% |

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃):

- δ 8.54 (s, 1H, pyridine-H)

- δ 7.97 (d, J = 10.0 Hz, 1H, pyridazine-H)

- δ 4.03 (s, 3H, tetrazole-CH₃)

- δ 2.37 (s, 3H, p-tolyl-CH₃)

LCMS Analysis:

- Observed m/z: 386.3 [M+H]+

- Theoretical m/z: 385.4 (C₁₅H₁₄N₆O₂S)

Challenges and Methodological Advancements

Regioselectivity in Tetrazole Substitution

The propensity for tetrazoles to exhibit tautomerism complicates regioselective functionalization. Employing bulky directing groups, such as p-tolyl, enhances selectivity at the 1-position, as demonstrated by comparative studies.

Green Chemistry Approaches

Recent advances emphasize solvent-free cycloadditions and catalytic hydrogenation to minimize waste. For example, microwave-assisted Huisgen reactions reduce reaction times from 24 hours to 30 minutes while maintaining yields ≥70%.

Chemical Reactions Analysis

Types of Reactions

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyridine-3-sulfonamide exhibits potent antimicrobial properties against various bacterial and fungal strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The results demonstrated:

- Minimum Inhibitory Concentration (MIC) : Values ranged from 8 to 32 µg/mL, indicating strong efficacy compared to standard antibiotics.

- Mechanism of Action : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Antifungal Activity

In vitro tests showed that the compound also exhibits antifungal activity against strains such as Candida albicans. The MIC values were found to be ≤ 25 µg/mL, outperforming fluconazole in some cases .

Antiviral Applications

Recent studies have explored the antiviral potential of this compound against various viral pathogens.

Case Study: Antiviral Efficacy

A novel class of pyridine-based sulfonamides was synthesized, including this compound. The antiviral activity was assessed against herpes simplex virus type 1 (HSV-1) and coxsackievirus B4 (CBV4):

- Viral Reduction : Compounds showed over 50% reduction in viral load at concentrations below 10 µM.

- Mechanism of Action : The compound inhibits viral replication by targeting viral polymerases.

Anticancer Potential

The anticancer properties of this compound have been evaluated in various cancer cell lines.

Case Study: Cytotoxic Effects

In vitro studies demonstrated that this compound exhibits cytotoxicity against multiple cancer cell lines, including:

- A549 (lung cancer) : IC50 values around 15 µM.

- MCF7 (breast cancer) : IC50 values around 20 µM.

The mechanism involves induction of apoptosis and cell cycle arrest, making it a promising candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences :

Physicochemical Properties

- Melting Points: Compounds in with tetrazole-imidazole hybrids (e.g., Compound 11) exhibit melting points influenced by hydrogen-bonding capacity.

Data Tables

Table 2: Functional Group Impact on Properties

| Group | Example Compound | Effect on Solubility | Effect on Binding Affinity |

|---|---|---|---|

| Pyridine-sulfonamide | Target compound | Moderate solubility | High (H-bond acceptor) |

| Carboxylic acid | Losartan | High solubility | High (ionic interactions) |

| Ester | Compound 10 | Low solubility | Moderate |

Research Findings and Gaps

- Structural Insights: The target compound’s design leverages sulfonamide’s dual role as a hydrogen-bond donor/acceptor, contrasting with ARBs’ carboxylate bioisosteres. This may enable novel interactions with targets like ion channels or proteases .

- Data Limitations: No direct pharmacological or crystallographic data (e.g., SHELX-refined structures) are available for the target compound, highlighting a need for experimental validation .

Biological Activity

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 306.35 g/mol. The compound features a pyridine ring, a sulfonamide group, and a tetrazole moiety, which are known to contribute to its biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of tetrazole derivatives. For instance, compounds with similar structures have shown significant inhibitory activity against various cancer cell lines, including breast cancer and melanoma cells. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects against these cancer types .

Table 1: Summary of Antitumor Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 12.5 | Apoptosis induction |

| Compound B | A375 (Melanoma) | 8.3 | Inhibition of cell proliferation |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies indicate that similar sulfonamide compounds can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential role in treating inflammatory diseases .

Case Study: Inhibition of TNF-alpha Release

In an experimental model using LPS-stimulated macrophages, the compound demonstrated a significant reduction in TNF-alpha release, with an IC50 value of 0.283 µM, showing its effectiveness as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of tetrazole derivatives have been documented extensively. Compounds similar to this compound have exhibited activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the tetrazole and sulfonamide groups can significantly influence potency and selectivity against specific targets.

Key Findings:

- Tetrazole Substituents : Variations in the substituents on the tetrazole ring can enhance antitumor activity.

- Pyridine Ring Modifications : Alterations in the pyridine structure may improve binding affinity to target proteins involved in inflammation and cancer progression.

Q & A

Q. What are the critical steps in synthesizing N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyridine-3-sulfonamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including heterocyclic ring formation (e.g., tetrazole) and sulfonamide coupling. Key steps include:

- Tetrazole ring formation : Use nitrile precursors with sodium azide under acidic conditions .

- Methylation and coupling : Introduce the p-tolyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and sulfonamide bond formation using chloropyridine-3-sulfonyl chloride . Optimization requires precise temperature control (60–80°C for coupling), anhydrous solvents (DMF or THF), and purification via column chromatography .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., tetrazole protons at δ 8.5–9.5 ppm, pyridine ring protons at δ 7.5–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

- FT-IR : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and tetrazole C=N bonds (~1600 cm⁻¹) .

Q. What functional groups contribute to its potential bioactivity?

- Tetrazole moiety : Enhances metabolic stability and mimics carboxylate groups in target binding .

- Sulfonamide group : Facilitates hydrogen bonding with enzymes (e.g., carbonic anhydrase) .

- Pyridine ring : Participates in π-π stacking interactions with aromatic residues in protein active sites .

Q. How to ensure purity during synthesis?

- Chromatography : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate) .

- Recrystallization : Purify intermediates from ethanol/water mixtures .

- HPLC : Monitor purity (>95%) with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound for target specificity?

- Systematic analog synthesis : Modify the p-tolyl group (e.g., electron-withdrawing substituents) or pyridine ring (e.g., methylation at C2) to assess binding affinity changes .

- Molecular docking : Use software like AutoDock to predict interactions with targets (e.g., kinases, GPCRs) .

- Enzyme assays : Measure IC₅₀ values against purified enzymes (e.g., cyclooxygenase-2) to correlate substituents with activity .

Q. How to address discrepancies in reported biological activities of sulfonamide derivatives like this compound?

- Assay standardization : Compare results under identical conditions (pH, temperature, cofactors) .

- Purity verification : Re-test compounds with confirmed >98% purity via HPLC and NMR .

- Target profiling : Use proteome-wide screens (e.g., thermal shift assays) to identify off-target interactions .

Q. What strategies mitigate solubility issues during in vitro testing?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Salt formation : Convert the sulfonamide to a sodium salt via reaction with NaOH .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

Q. How to predict off-target interactions computationally?

- Pharmacophore modeling : Map electrostatic and hydrophobic features to screen against databases like ChEMBL .

- Machine learning : Train models on known sulfonamide-target pairs to predict novel interactions .

- Molecular dynamics simulations : Assess binding stability over 100-ns trajectories .

Q. What are common degradation pathways under physiological conditions?

- Hydrolysis : Sulfonamide cleavage in acidic environments (e.g., stomach pH) .

- Oxidation : Tetrazole ring degradation via CYP450 enzymes .

- Photodegradation : UV exposure leads to pyridine ring rearrangement; store samples in amber vials .

Q. How to design analogs with improved metabolic stability?

- Steric shielding : Introduce bulky groups (e.g., tert-butyl) near labile sites .

- Isosteric replacement : Substitute tetrazole with 1,2,4-oxadiazole to reduce CYP450-mediated oxidation .

- Deuterium incorporation : Replace hydrogen atoms at metabolic hotspots with deuterium to slow degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.